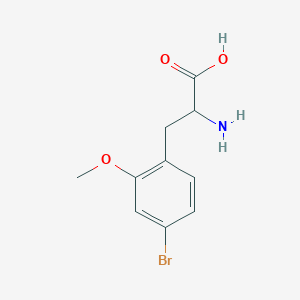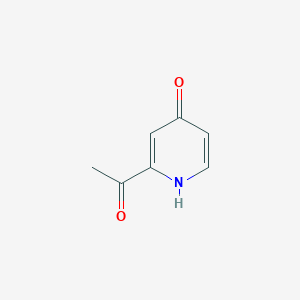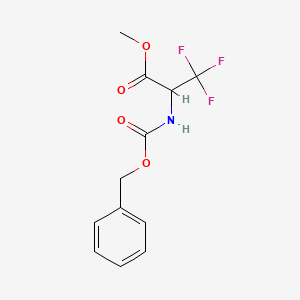
methyl (2R)-2-(benzyloxycarbonylamino)-3,3,3-trifluoro-propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate is an organic compound with the molecular formula C12H12F3NO4 It is a derivative of alanine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group, and the methyl ester is formed at the carboxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate typically involves the following steps:
Protection of the Amino Group: The amino group of alanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. This reaction forms N-Cbz-alanine.
Formation of the Methyl Ester: The carboxyl group of N-Cbz-alanine is then esterified using methanol and a catalyst such as sulfuric acid to form methyl N-Cbz-alaninate.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) under basic conditions.
Industrial Production Methods
Industrial production methods for methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be used to remove the Cbz group.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroalanine derivatives, while reduction can produce alanine derivatives.
Aplicaciones Científicas De Investigación
Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. The trifluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl N-benzyloxycarbonylglycinate: Similar structure but lacks the trifluoromethyl group.
Methyl N-benzyloxycarbonylalaninate: Similar structure but without the trifluoromethyl group.
Methyl N-benzyloxycarbonylvalinate: Similar structure with a different side chain.
Uniqueness
Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly useful in medicinal chemistry for designing compounds with improved pharmacokinetic profiles.
Propiedades
IUPAC Name |
methyl 3,3,3-trifluoro-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c1-19-10(17)9(12(13,14)15)16-11(18)20-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHMLACUUBNDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![10-bromo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B12107811.png)


![(3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine](/img/structure/B12107829.png)
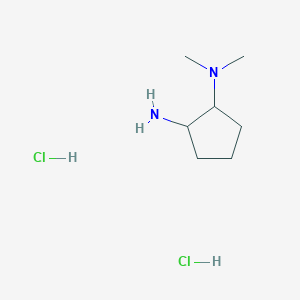
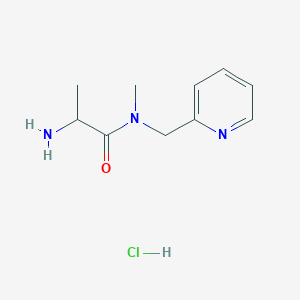
![1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B12107861.png)
![[1,1'-Biphenyl]-4-carboxylic acid,hexahydro-2-oxo-4-(3-oxodecyl)-2H-cyclopenta[b]furan-5-ylester,[3aR-(3aalpha,4alpha,5beta,6aalpha)]](/img/structure/B12107864.png)
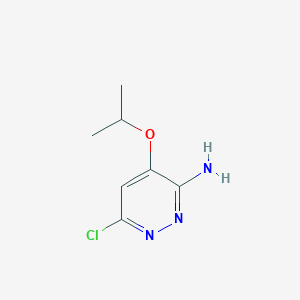
![6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid](/img/structure/B12107876.png)
